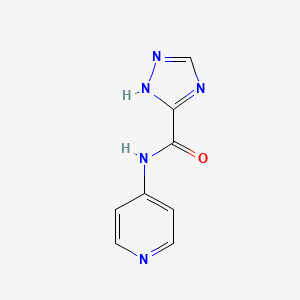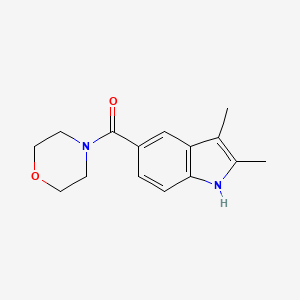
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The benzodioxole intermediate is then coupled with the thiazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in chemical reactions.
相似化合物的比较
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be compared with other compounds that have similar structural features:
Similar Compounds:
Uniqueness:
- The presence of both benzodioxole and thiazole rings in the same molecule provides unique electronic and steric properties, making it distinct from other similar compounds.
- Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(20-10-13-6-7-16-17(8-13)24-12-23-16)9-15-11-25-19(21-15)14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZZOQNEBWYZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(1,3-thiazol-2-ylmethyl)amino]butanoic acid](/img/structure/B7601754.png)
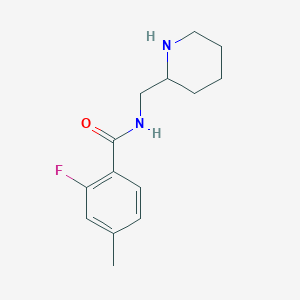
![2-(aminomethyl)-N-[2-(4-fluoro-2-methylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7601761.png)
![6-[4-(2-aminoethyl)piperidin-1-yl]-N-methylpyridazine-3-carboxamide](/img/structure/B7601774.png)
![3-[(6-Ethoxypyridin-3-yl)carbamoylamino]propanoic acid](/img/structure/B7601786.png)
![1-[[2-(2,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7601791.png)
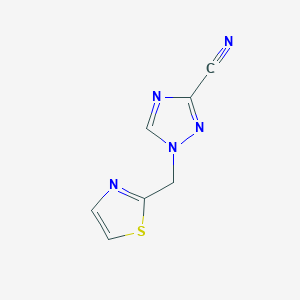
![4-[[2-(Oxan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7601804.png)
![2-[2-[[2-(Oxan-2-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7601814.png)
![2-[1-[2-(Oxan-2-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7601822.png)
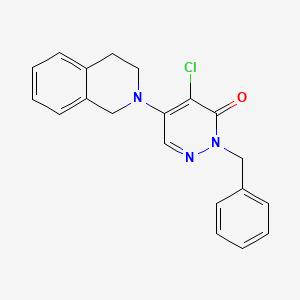
![2-[[2-(2,4-Difluorophenyl)acetyl]-prop-2-enylamino]acetic acid](/img/structure/B7601829.png)
